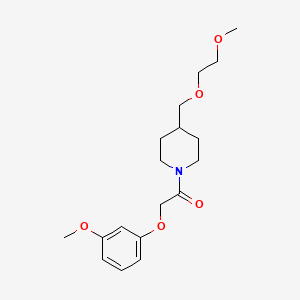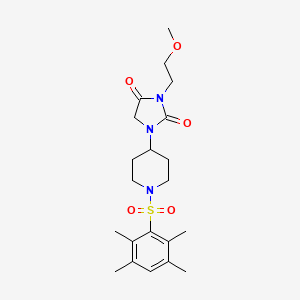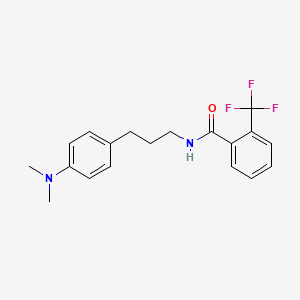
N-(3-(4-(dimethylamino)phenyl)propyl)-2-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(4-(dimethylamino)phenyl)propyl)-2-(trifluoromethyl)benzamide , commonly referred to as DTB , is a synthetic organic compound. Its chemical structure consists of a benzene ring with a trifluoromethyl group and an amide functional group. The compound exhibits interesting properties due to its unique substitution pattern.
Synthesis Analysis
DTB can be synthesized through various methods, including Friedel-Crafts acylation or amide coupling reactions . Researchers have explored both traditional and novel synthetic routes to obtain this compound. The choice of method impacts the yield, purity, and scalability of production.
Molecular Structure Analysis
The molecular structure of DTB reveals key features:
- Benzene Ring : The central aromatic ring provides rigidity and stability.
- Trifluoromethyl Group (CF3) : Enhances lipophilicity and influences interactions with biological targets.
- Amide Functional Group : Facilitates hydrogen bonding and influences solubility.
Chemical Reactions Analysis
DTB participates in several chemical reactions:
- Hydrolysis : The amide bond can undergo hydrolysis under specific conditions, leading to the release of the corresponding acid and amine.
- Arylation Reactions : The phenyl group can undergo arylation reactions, allowing for further derivatization.
- Reductive Transformations : Reduction of the trifluoromethyl group may yield different derivatives.
Physical And Chemical Properties Analysis
- Melting Point : DTB typically melts at a specific temperature range.
- Solubility : Its solubility in various solvents impacts its formulation and bioavailability.
- Stability : DTB’s stability under different conditions (pH, temperature, light) affects its shelf life.
科学的研究の応用
Mitosis Inhibition in Plant Cells
A series related to N-(1,1-dimethylpropynyl) benzamide demonstrated powerful and selective inhibition of mitosis in plant cells. This effect was observed across different plant species, indicating potential applications in agriculture for controlling undesirable plant growth or studying cell division mechanisms in plants (Merlin et al., 1987).
Synthesis of Aromatic Polymers
Research into new aromatic polyamides, polyimides, and polyureas containing 1,3,5-triazine rings and long alkyl side chains has shown these polymers to have good solubility in certain solvents and thermal stability. This exploration offers potential applications in materials science, particularly for creating new materials with specific thermal and solubility properties (Lin et al., 1990).
Novel Insecticide Development
Flubendiamide, a compound with a novel structure including a trifluoromethyl group, has shown extremely strong insecticidal activity, especially against lepidopterous pests. Its unique mode of action and safety profile for non-target organisms highlight its potential as a new agent in pest management programs (Tohnishi et al., 2005).
Intramolecular Charge Transfer Studies
Studies on 1,3,5-triazine derivatives have provided insights into intramolecular charge transfer (ICT) mechanisms. Such research has implications for the development of new materials with specific optical and electronic properties, useful in electronics and photonics (Meier et al., 2003).
Anion Binding and Sensing
N-Benzamido-N'-benzoylthioureas have shown strong anion binding capabilities despite a strong intramolecular hydrogen bond, suggesting potential applications in the development of new anion receptors or organocatalysts (Liu & Jiang, 2008).
Safety And Hazards
- Toxicity : Assessments indicate low acute toxicity, but chronic exposure effects require thorough investigation.
- Handling Precautions : Researchers should handle DTB in a well-ventilated area, wear appropriate protective gear, and follow safety protocols.
将来の方向性
- Biological Studies : Investigate DTB’s interactions with cellular components, receptors, and enzymes.
- Drug Development : Explore its potential as a drug candidate, considering its unique structure and potential therapeutic applications.
- Structure-Activity Relationship (SAR) : Systematically modify DTB to optimize its properties.
特性
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O/c1-24(2)15-11-9-14(10-12-15)6-5-13-23-18(25)16-7-3-4-8-17(16)19(20,21)22/h3-4,7-12H,5-6,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTWZQMFJRWYCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(4-(dimethylamino)phenyl)propyl)-2-(trifluoromethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-5-methyl-4-phenylthiazole](/img/structure/B2728349.png)
![6-Ethyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2728350.png)
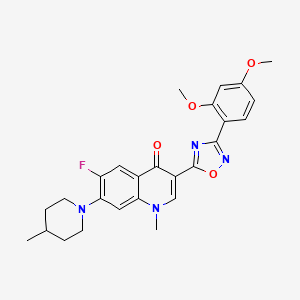

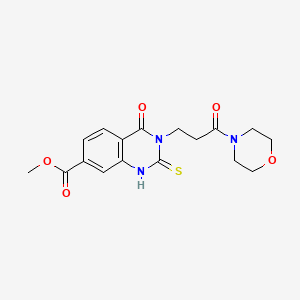
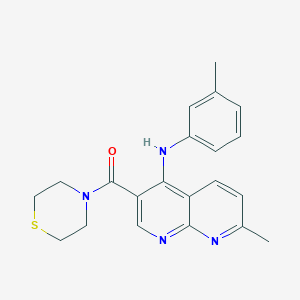
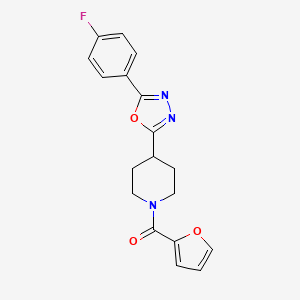
![3,6-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2728363.png)
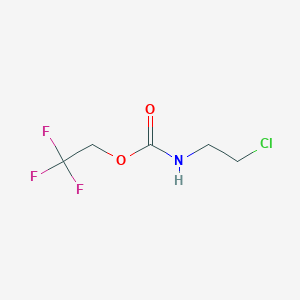
![1alpha,5alpha,6beta-3-Benzyl-6-dibenzylamino-3-aza-bicyclo[3.1.0]hexane-6-carbonitrile](/img/structure/B2728366.png)
![N-(2-furylmethyl)-4-[2-({2-[(4-methylbenzyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]benzamide](/img/structure/B2728367.png)
![Methyl 4-[[2-(azepane-1-carbonyl)phenyl]carbamothioylamino]-4-oxobutanoate](/img/structure/B2728368.png)
